(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)8-2-5-15(6-3-8)11(16)9-1-4-14-7-9/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQDSVNOBKUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone , with a molecular formula of and a molecular weight of 232.27 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a piperidine ring substituted with a difluoromethyl group and a pyrrolidine ring, which is characteristic of many bioactive compounds. These structural elements contribute to its interaction with various biological targets.
Target Interactions
Research indicates that compounds similar to (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone may interact with multiple receptors and enzymes, particularly those involved in neurological pathways. The presence of fluorine atoms can enhance lipophilicity and receptor binding affinity, potentially leading to increased potency in biological systems .
Biochemical Pathways
Piperidine derivatives have been shown to influence several biochemical pathways, including neurotransmitter modulation and enzyme inhibition. The specific interactions of this compound with proteins and enzymes remain to be fully elucidated but are expected to follow similar patterns observed in related compounds.
Pharmacological Effects
Preliminary studies suggest that (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone exhibits significant activity against various biological targets:
- Neurotransmitter Receptors : Potential modulation of GABA(A) receptors has been hypothesized, which could lead to anxiolytic or sedative effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to neurodegenerative diseases .
Data Tables
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperidine and pyrrolidine compounds can exhibit significant antidepressant and anxiolytic effects. The difluoromethyl group enhances the pharmacological profile, potentially improving the efficacy of these compounds in treating mood disorders .
Histone Methyltransferase Inhibition
(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone has been studied for its potential as a histone methyltransferase inhibitor. Histone methyltransferases play a crucial role in gene expression regulation, and their inhibition can lead to therapeutic strategies against various cancers and other diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The structural features of the compound allow it to interact with neurotransmitter systems, which are critical in neuroprotection .
Case Study 1: Antidepressant Activity
A study involving a series of piperidine derivatives demonstrated that (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone showed significant improvement in depressive-like behaviors in animal models. The results indicated its potential as a novel antidepressant agent, warranting further clinical trials .
Case Study 2: Cancer Research
In cancer research, this compound was evaluated for its ability to inhibit specific histone methyltransferases associated with tumor growth. The results showed promising inhibitory activity, suggesting its application in developing new cancer therapies .
Comparative Analysis Table
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are primarily characterized by variations in substituents on the piperidine or pyrrolidine rings. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
| Compound Name (CAS No.) | Core Structure Modifications | Similarity Score | Key Functional Groups |
|---|---|---|---|
| (R)-N-(Pyrrolidin-3-yl)acetamide (131900-62-4) | Acetamide substituent on pyrrolidine | 0.88 | Acetamide, pyrrolidine |
| 1-(4-(Methylamino)piperidin-1-yl)ethanone HCl (71879-46-4) | Methylamino group on piperidine, ethanone | 0.82 | Methylamino, ethanone |
| (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone HCl (1286207-68-8) | Cyclopropyl substituent, aminopyrrolidine | 0.79 | Cyclopropyl, aminopyrrolidine |
| Target Compound | Difluoromethyl-piperidine, pyrrolidin-3-yl | N/A | Difluoromethyl, methanone bridge |
Key Observations :
- The target compound’s difluoromethyl group distinguishes it from analogs with non-fluorinated or amino-substituted piperidine rings. Fluorination typically increases metabolic stability and membrane permeability .
- The absence of charged groups (e.g., methylamino in 71879-46-4) suggests lower solubility in aqueous media compared to hydrochlorides, necessitating formulation adjustments for in vivo studies .
Pharmacological and Physicochemical Implications
- Lipophilicity: The difluoromethyl group likely increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration—critical for CNS-targeted drugs.
- Metabolic Stability: Fluorination reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life relative to compounds like 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride (CAS 214147-48-5) .
- Synthetic Complexity : Introducing fluorine atoms may elevate synthesis costs compared to simpler analogs, such as acetamide derivatives.
Preparation Methods
Synthesis of 4-(Difluoromethyl)piperidine Intermediate
- The difluoromethyl group introduction on the piperidine ring at the 4-position is a critical step. This can be achieved via selective fluorination methods or by using difluoromethyl-containing building blocks.
- A common approach involves starting from 4-piperidinone derivatives, which are functionalized at the 4-position with difluoromethyl groups using reagents such as difluoromethylating agents or via nucleophilic substitution on suitable precursors.
Preparation of Pyrrolidin-3-yl Amine
Amide Bond Formation (Methanone Linkage)
- The key coupling step involves the formation of the amide bond between the piperidine amine and the pyrrolidine carboxylic acid or activated carboxyl derivative.
- Peptide coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are commonly employed to facilitate amide bond formation under mild conditions with high yields.
- Alternative coupling methods may include carbodiimide-mediated coupling or the use of acid chlorides formed in situ.
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Difluoromethylation of piperidine | Use of difluoromethylating agents or nucleophilic substitution on 4-piperidinone derivatives | Requires control of regioselectivity and fluorine incorporation |
| Preparation of pyrrolidin-3-yl amine | Commercially available or synthesized via established methods | May involve protection/deprotection steps to avoid side reactions |
| Amide bond formation | HBTU, base (e.g., DIPEA), solvent (e.g., DMF or DCM) | Peptide coupling agent HBTU ensures efficient amide formation at room temperature |
| Purification | Crystallization, chromatography | Ensures isolation of pure compound for further applications |
Representative Synthetic Route (Based on Literature Analogues)
A typical synthetic scheme adapted for this compound could be summarized as follows:
Synthesis of 4-(Difluoromethyl)piperidine hydrochloride salt:
- Starting from N-Boc-4-piperidinone, addition of a difluoromethyl anion equivalent or difluoromethylation reagent yields the tertiary alcohol intermediate.
- Subsequent elimination and hydrogenation steps yield the saturated piperidine ring with difluoromethyl substitution.
- Boc deprotection under acidic conditions (e.g., 2.0 M HCl in ether) affords the piperidine hydrochloride salt.
Research Findings and Optimization Notes
- The use of HBTU as a coupling agent is favored due to its high efficiency and mild reaction conditions, minimizing racemization and side reactions.
- Pd-catalyzed cyanation and Suzuki cross-coupling reactions have been demonstrated in related fluorinated piperidine derivatives, indicating the potential for further functionalization or analog synthesis.
- Hydrogenation steps to reduce unsaturated intermediates are typically performed with PtO2 or Pd/C catalysts under atmospheric hydrogen.
- The difluoromethyl group imparts unique electronic and steric properties, requiring careful selection of reaction conditions to maintain its integrity during synthesis.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Catalysts | Outcome/Notes |
|---|---|---|---|
| Difluoromethylation of piperidine | Nucleophilic substitution or addition | Difluoromethylating agents | Selective 4-position substitution |
| Piperidine intermediate purification | Boc deprotection | Acidic conditions (HCl in Et2O) | Piperidine hydrochloride salt formed |
| Amide bond formation | Peptide coupling | HBTU, DIPEA, DMF or DCM | High-yield amide formation |
| Final purification | Chromatography, crystallization | Solvent systems vary | Pure target compound isolated |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
